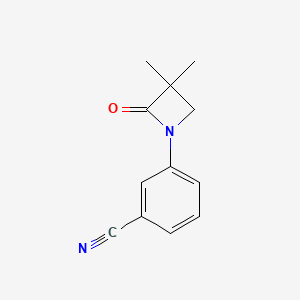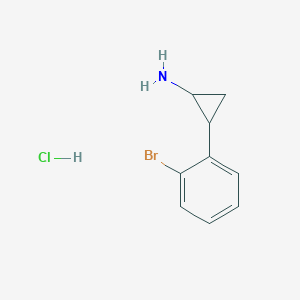
3-Cyclopropyl-N-pyrimidin-2-yl-1,2,4-thiadiazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropyl-N-pyrimidin-2-yl-1,2,4-thiadiazol-5-amine, also known as CP-673451, is a potent and selective inhibitor of the platelet-derived growth factor receptor (PDGFR). It is a small molecule that has been extensively studied for its potential therapeutic applications in cancer treatment.
Mécanisme D'action
3-Cyclopropyl-N-pyrimidin-2-yl-1,2,4-thiadiazol-5-amine inhibits the activity of the PDGFR, which is a receptor tyrosine kinase that plays a key role in cell growth and proliferation. By inhibiting the activity of this receptor, 3-Cyclopropyl-N-pyrimidin-2-yl-1,2,4-thiadiazol-5-amine blocks the downstream signaling pathways that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
3-Cyclopropyl-N-pyrimidin-2-yl-1,2,4-thiadiazol-5-amine has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, it has been shown to inhibit angiogenesis, which is the process by which tumors develop their own blood supply. 3-Cyclopropyl-N-pyrimidin-2-yl-1,2,4-thiadiazol-5-amine has also been shown to enhance the immune response against cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-Cyclopropyl-N-pyrimidin-2-yl-1,2,4-thiadiazol-5-amine is its selectivity for the PDGFR, which reduces the risk of off-target effects. However, one limitation of 3-Cyclopropyl-N-pyrimidin-2-yl-1,2,4-thiadiazol-5-amine is its poor solubility, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for the study of 3-Cyclopropyl-N-pyrimidin-2-yl-1,2,4-thiadiazol-5-amine. One area of research could focus on developing more efficient synthesis methods to improve the yield and purity of the compound. Another area of research could focus on developing analogs of 3-Cyclopropyl-N-pyrimidin-2-yl-1,2,4-thiadiazol-5-amine with improved solubility and pharmacokinetic properties. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of 3-Cyclopropyl-N-pyrimidin-2-yl-1,2,4-thiadiazol-5-amine as a potential cancer therapy.
Méthodes De Synthèse
The synthesis of 3-Cyclopropyl-N-pyrimidin-2-yl-1,2,4-thiadiazol-5-amine involves several steps, including the reaction of 2-cyanopyrimidine with cyclopropylamine to form 2-cyclopropylamino-pyrimidine. This intermediate is then reacted with thiosemicarbazide to yield the final product, 3-cyclopropyl-N-pyrimidin-2-yl-1,2,4-thiadiazol-5-amine.
Applications De Recherche Scientifique
3-Cyclopropyl-N-pyrimidin-2-yl-1,2,4-thiadiazol-5-amine has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer. In addition, 3-Cyclopropyl-N-pyrimidin-2-yl-1,2,4-thiadiazol-5-amine has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.
Propriétés
IUPAC Name |
3-cyclopropyl-N-pyrimidin-2-yl-1,2,4-thiadiazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5S/c1-4-10-8(11-5-1)13-9-12-7(14-15-9)6-2-3-6/h1,4-6H,2-3H2,(H,10,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCBFFRBPOGMGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NSC(=N2)NC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-methoxybenzyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2547912.png)


![3,6-Dichloro-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2547915.png)
![2,4-dichloro-N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide](/img/structure/B2547916.png)

![6-Tert-butyl-2-[1-[2-(2-methoxy-4-methylphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2547922.png)
![2-(4-Chlorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2547923.png)


